![molecular formula C14H23N3 B13993097 4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine CAS No. 937366-63-7](/img/structure/B13993097.png)
4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine is an organic compound that features a benzenamine structure with an ethyl-piperazinyl substituent. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine typically involves the reaction of 4-ethylpiperazine with 4-chloroethylbenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol or methanol.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzenamine derivatives.
科学研究应用
4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antipsychotic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can act as an antagonist or agonist at receptor sites, modulating signal transduction pathways and cellular responses .
相似化合物的比较
Similar Compounds
- 4-[2-(4-Methyl-1-piperazinyl)ethyl]benzenamine
- 4-[2-(4-Phenyl-1-piperazinyl)ethyl]benzenamine
- 4-[2-(4-Benzyl-1-piperazinyl)ethyl]benzenamine
Uniqueness
4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine is unique due to its specific ethyl-piperazinyl substituent, which imparts distinct chemical and biological properties. This compound exhibits higher solubility and better pharmacokinetic profiles compared to its analogs, making it a valuable candidate for drug development and other applications .
属性
CAS 编号 |
937366-63-7 |
|---|---|
分子式 |
C14H23N3 |
分子量 |
233.35 g/mol |
IUPAC 名称 |
4-[2-(4-ethylpiperazin-1-yl)ethyl]aniline |
InChI |
InChI=1S/C14H23N3/c1-2-16-9-11-17(12-10-16)8-7-13-3-5-14(15)6-4-13/h3-6H,2,7-12,15H2,1H3 |
InChI 键 |
PDTDDIKOCMLTTA-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(CC1)CCC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


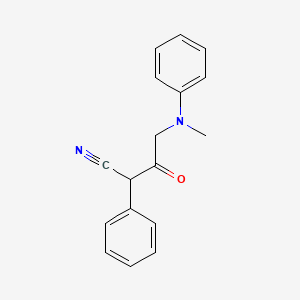
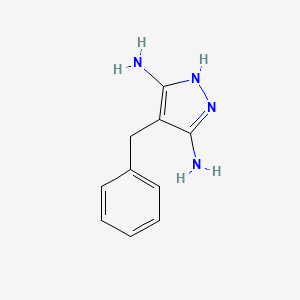
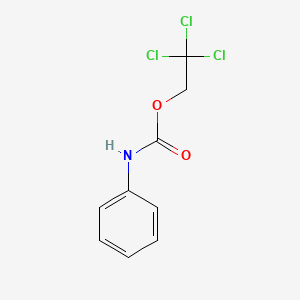

![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)
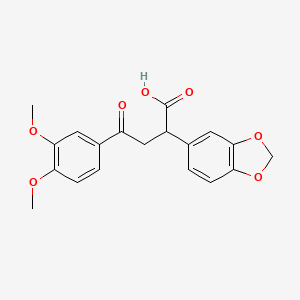


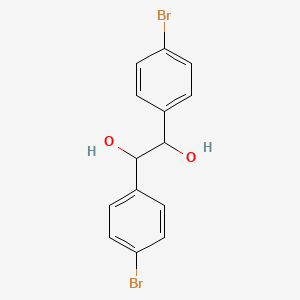
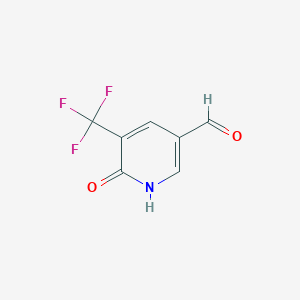
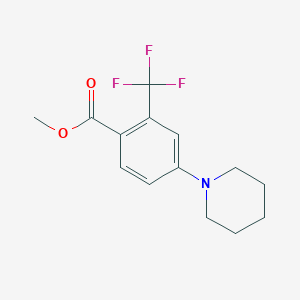
![5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13993072.png)

